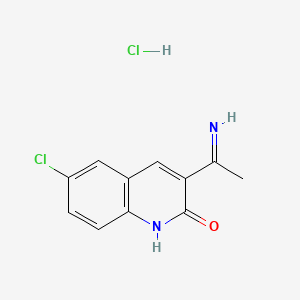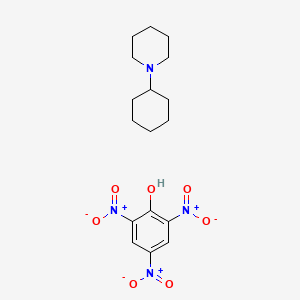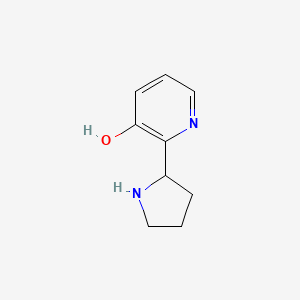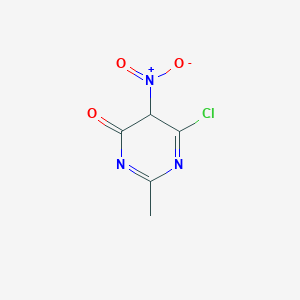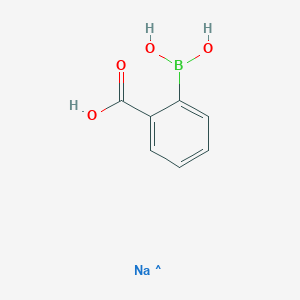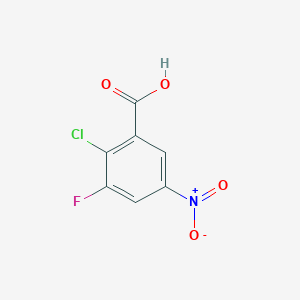
2-Chloro-3-fluoro-5-nitrobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-3-fluoro-5-nitrobenzoic acid is an organic compound with the molecular formula C7H3ClFNO4 It is a derivative of benzoic acid, characterized by the presence of chloro, fluoro, and nitro substituents on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3-fluoro-5-nitrobenzoic acid typically involves multiple steps. One common method starts with the nitration of 2-chloro-3-fluorotoluene, followed by oxidation to convert the methyl group to a carboxylic acid. The nitration step is usually carried out using a mixture of concentrated sulfuric acid and fuming nitric acid . The oxidation can be achieved using strong oxidizing agents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and oxidation steps to ensure high yield and purity while minimizing waste and reaction time .
Análisis De Reacciones Químicas
Types of Reactions: 2-Chloro-3-fluoro-5-nitrobenzoic acid undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and fluoro substituents can be replaced by nucleophiles under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Biaryl Compounds: From coupling reactions with aryl boronic acids.
Aplicaciones Científicas De Investigación
2-Chloro-3-fluoro-5-nitrobenzoic acid has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-chloro-3-fluoro-5-nitrobenzoic acid largely depends on its application. In medicinal chemistry, its derivatives may act by inhibiting specific enzymes or interacting with molecular targets such as bacterial cell walls, leading to antibacterial effects . The nitro group can undergo bioreduction in microbial environments, generating reactive intermediates that disrupt cellular processes .
Comparación Con Compuestos Similares
- 2-Chloro-5-nitrobenzoic acid
- 2-Fluoro-5-nitrobenzoic acid
- 2,4-Dichloro-5-fluoro-3-nitrobenzoic acid
Comparison:
- 2-Chloro-3-fluoro-5-nitrobenzoic acid vs. 2-Chloro-5-nitrobenzoic acid : The presence of the fluoro group in the former increases its reactivity in nucleophilic substitution reactions.
- This compound vs. 2-Fluoro-5-nitrobenzoic acid : The chloro group in the former provides additional sites for chemical modification.
- This compound vs2,4-Dichloro-5-fluoro-3-nitrobenzoic acid : The latter has an additional chloro group, which may affect its physical properties and reactivity .
Propiedades
Número CAS |
101336-15-6 |
|---|---|
Fórmula molecular |
C7H3ClFNO4 |
Peso molecular |
219.55 g/mol |
Nombre IUPAC |
2-chloro-3-fluoro-5-nitrobenzoic acid |
InChI |
InChI=1S/C7H3ClFNO4/c8-6-4(7(11)12)1-3(10(13)14)2-5(6)9/h1-2H,(H,11,12) |
Clave InChI |
WPOKJSFDNYLZGJ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1C(=O)O)Cl)F)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




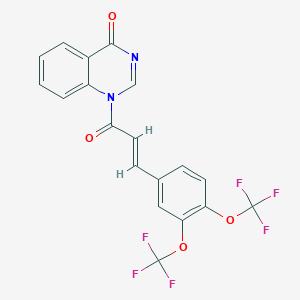
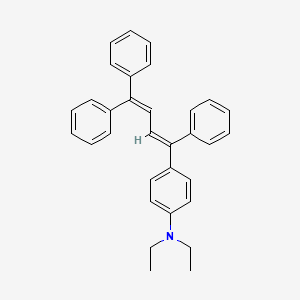
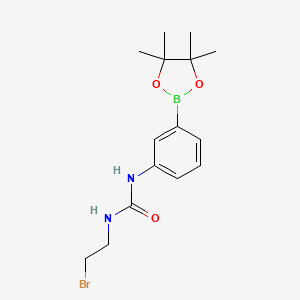
![Benzoic acid, 2-[(1R)-1-[[2-[bis[(1,1-dimethylethoxy)carbonyl]amino]-5-bromo-3-pyridinyl]oxy]ethyl]-4-fluoro-](/img/structure/B12337253.png)


